molecular formula C10H13F2NO B13288066 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol

3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13288066
M. Wt: 201.21 g/mol
InChI Key: ASEZHHALYQWFEC-UHFFFAOYSA-N
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Description

3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to a propanol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-difluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

  • 3-{(2,4-Difluorophenyl)methylamino}propan-1-ol

Uniqueness

3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the difluorophenyl group and the propanol backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

ASEZHHALYQWFEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNCCCO

Origin of Product

United States

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